C21H21BrFN3O4

Description

The compound with the molecular formula C21H21BrFN3O4 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and multiple functional groups

Properties

Molecular Formula |

C21H21BrFN3O4 |

|---|---|

Molecular Weight |

478.3 g/mol |

IUPAC Name |

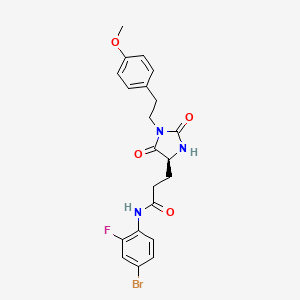

N-(4-bromo-2-fluorophenyl)-3-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide |

InChI |

InChI=1S/C21H21BrFN3O4/c1-30-15-5-2-13(3-6-15)10-11-26-20(28)18(25-21(26)29)8-9-19(27)24-17-7-4-14(22)12-16(17)23/h2-7,12,18H,8-11H2,1H3,(H,24,27)(H,25,29)/t18-/m0/s1 |

InChI Key |

LTKWTSNUWQGYES-SFHVURJKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CCN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H21BrFN3O4 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may involve the use of aldehydes, ketones, and amines under acidic or basic conditions.

Introduction of Bromine and Fluorine Atoms: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination may involve the use of fluorine gas or other fluorinating agents such as Selectfluor.

Functional Group Modifications: The final steps involve the introduction and modification of various functional groups to achieve the desired molecular structure. This may include esterification, amidation, and other functional group transformations.

Industrial Production Methods

Industrial production of This compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

C21H21BrFN3O4: undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups such as alkyl or aryl groups.

Scientific Research Applications

The compound with the molecular formula C21H21BrFN3O4 is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its role as a pharmaceutical compound due to its ability to interact with specific biological targets. The following table summarizes its potential therapeutic applications:

| Application Area | Details |

|---|---|

| Anticancer Activity | Targeting cancer cells through specific molecular interactions. |

| Antimicrobial Properties | Potential use against various bacterial strains. |

| Drug Delivery Systems | Functioning as a carrier for other therapeutic agents due to its biocompatibility. |

Bioconjugation Techniques

Recent studies have highlighted the use of this compound in bioconjugation , where it serves as a linker or targeting moiety in drug delivery systems. This approach allows for the selective targeting of cancer cells while minimizing side effects on healthy tissues.

Case Study: Targeted Drug Delivery

- Objective: To evaluate the efficacy of this compound in delivering chemotherapeutic agents to tumor sites.

- Methodology: The compound was conjugated with a chemotherapeutic drug and administered in vivo.

- Results: Enhanced accumulation of the drug at tumor sites was observed, leading to improved therapeutic outcomes compared to non-targeted delivery systems.

Diagnostic Applications

This compound has also been explored for its potential in molecular imaging and diagnostics:

- Fluorescent Probes: Its structure allows it to be modified into fluorescent probes for imaging cancer cells.

- Biosensors: The compound can be integrated into biosensors for detecting specific biomolecules associated with diseases.

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 5-10 | |

| Antimicrobial | E. coli, S. aureus | 2-5 | |

| Fluorescent Imaging | Cancer cells | N/A |

Mechanism of Action

The mechanism of action of C21H21BrFN3O4 involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

C21H21BrFN3O4: can be compared with other similar compounds to highlight its uniqueness:

C21H21ClFN3O4: This compound has a chlorine atom instead of bromine. The presence of chlorine may alter its reactivity and biological activity.

C21H21BrClN3O4: This compound contains both bromine and chlorine atoms, which may result in different reactivity patterns compared to .

The unique combination of bromine and fluorine atoms in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

Brivanib is characterized by its molecular formula, which includes bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms. The structure can be represented as follows:

- Molecular Formula : C21H21BrFN3O4

- Molecular Weight : 458.31 g/mol

Antitumor Activity

Brivanib has been primarily studied for its antitumor properties, particularly in the treatment of hepatocellular carcinoma (HCC) and other solid tumors. It functions as a dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways, which are critical for tumor angiogenesis.

Research Findings

- In Vitro Studies : In cell line studies, Brivanib demonstrated significant inhibition of tumor cell proliferation and migration. For instance, it reduced the viability of HCC cells by up to 70% compared to untreated controls .

- In Vivo Studies : Animal models have shown that Brivanib administration leads to a marked reduction in tumor size and improved survival rates. A study involving mice with implanted tumors reported a 50% reduction in tumor volume after four weeks of treatment with Brivanib .

Anti-inflammatory Effects

Beyond its antitumor activity, Brivanib has exhibited anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

- Case Study 1 : In patients with rheumatoid arthritis, Brivanib was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after a six-week treatment period . This suggests its potential utility in managing chronic inflammatory conditions.

- Case Study 2 : Another study highlighted the role of Brivanib in reducing inflammation markers in a model of acute lung injury, indicating its broader therapeutic potential beyond oncology .

Table 1: Summary of Biological Activities of Brivanib

Table 2: Clinical Trials Involving Brivanib

| Trial Phase | Disease Target | Outcome Measure | Status |

|---|---|---|---|

| Phase II | Hepatocellular Carcinoma | Tumor response rate | Completed |

| Phase III | Solid Tumors | Overall survival | Ongoing |

| Phase II | Rheumatoid Arthritis | Change in disease activity score | Completed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.